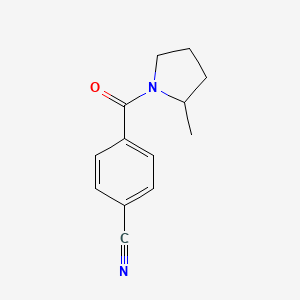
4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile
Übersicht
Beschreibung
“4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.27 . This compound is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2O/c1-10-3-2-8-15(10)13(16)12-6-4-11(9-14)5-7-12/h4-7,10H,2-3,8H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, the compound is likely to participate in reactions typical of nitriles, carbonyls, and pyrrolidines .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wirkmechanismus
The mechanism of action of MPBC involves its interaction with specific enzymes and proteins in the body, leading to the inhibition of their activity. MPBC has been found to inhibit enzymes like cathepsin B and L, which are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the aggregation of amyloid beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPBC have been extensively studied in various in vitro and in vivo models. MPBC has been found to exhibit potent inhibitory activity against cancer cell growth and proliferation. It has also been found to inhibit the aggregation of amyloid beta peptides, which is a hallmark of Alzheimer's disease. MPBC has been shown to have minimal toxicity and side effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MPBC in lab experiments is its potent inhibitory activity against specific enzymes and proteins, making it a valuable tool in the study of various diseases. MPBC has also been found to have minimal toxicity and side effects in various animal models, making it a safe compound to work with. However, one of the limitations of using MPBC is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPBC. One area of research could be the development of more cost-effective synthesis methods for MPBC. Another area of research could be the study of MPBC's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies could be conducted to elucidate the precise mechanism of action of MPBC and its interaction with specific enzymes and proteins in the body.
Conclusion:
In conclusion, 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its potent inhibitory activity against specific enzymes and proteins makes it a valuable tool in the study of various diseases, including cancer and Alzheimer's disease. While there are limitations to its use in lab experiments, there are several future directions for research on MPBC that could lead to further advancements in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
MPBC has been extensively studied for its applications in various fields of scientific research. One of the primary applications of MPBC is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes that are involved in cancer cell growth and proliferation. MPBC has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-methylpyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-3-2-8-15(10)13(16)12-6-4-11(9-14)5-7-12/h4-7,10H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYWVPELXZACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




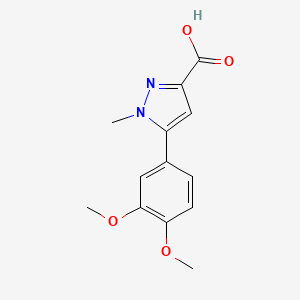
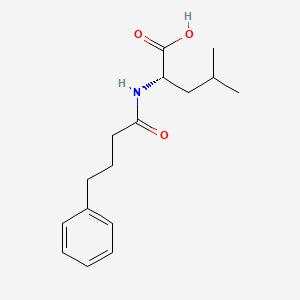
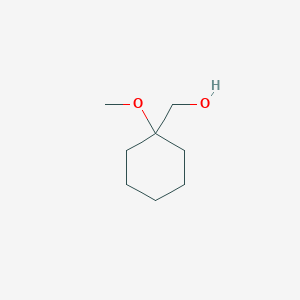






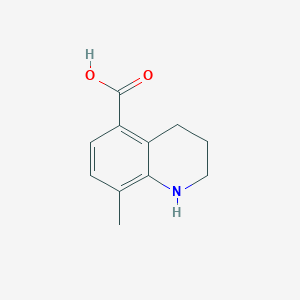

![2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B3376302.png)
